molecular formula C6H9N3O2 B12946962 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid

4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid

Cat. No.: B12946962
M. Wt: 155.15 g/mol
InChI Key: SKFFVWUZSOILSI-UHFFFAOYSA-N
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Description

4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid is an imidazole-derived compound characterized by a carboxylic acid group at position 5, an amino group at position 4, and methyl substituents at positions 1 and 2. The imidazole core, combined with electron-donating (amino) and electron-withdrawing (carboxylic acid) groups, suggests diverse reactivity and bioactivity, warranting comparative analysis with similar compounds.

Properties

IUPAC Name

5-amino-2,3-dimethylimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-8-5(7)4(6(10)11)9(3)2/h7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFFVWUZSOILSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-dimethylimidazole with an aminating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazoles.

Scientific Research Applications

Anticancer Potential

Research has demonstrated that imidazole derivatives exhibit promising anticancer properties. In particular, compounds containing the imidazole ring have been shown to inhibit cancer cell proliferation and angiogenesis. For example, studies have indicated that certain imidazoles can significantly inhibit the KRAS/Wnt signaling pathways, which are crucial in cancer progression .

Case Study:

  • Compound: 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid
  • Findings: This compound has been evaluated for its anti-proliferative effects against various cancer cell lines. In vitro assays revealed that it exhibits significant cytotoxicity against melanoma and breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Enzyme Inhibition

Imidazole compounds are also recognized for their ability to inhibit specific enzymes involved in cancer metabolism. For instance, 4-amino derivatives have been identified as inhibitors of the CYP26A1 enzyme, which plays a role in retinoic acid metabolism—a pathway implicated in various cancers .

Data Table: Anticancer Activities of Imidazole Derivatives

Compound NameTarget Enzyme/PathwayIC50 (µM)Cancer Type
4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acidCYP26A116.1 - >100Melanoma
BromolevamisoleAngiogenesisN/AVarious
Imidazole analogsKRAS/WntN/AMultiple Cancers

Herbicidal Properties

Imidazole derivatives are being investigated for their herbicidal properties. The compound 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid has shown selective herbicidal activity, making it a candidate for developing new herbicides that target specific plant species without affecting crops .

Case Study:

  • Study Focus: The efficacy of 4-amino derivatives as selective herbicides.
  • Results: Field trials indicated that these compounds effectively inhibited the growth of certain weed species while promoting crop health, suggesting their potential utility in sustainable agriculture practices .

Synthesis and Characterization

The synthesis of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid involves several methodologies that allow for the introduction of various functional groups to enhance its biological activity. Recent advancements include using catalytic methods to achieve high yields and purity levels .

Synthesis Overview:

Synthesis MethodYield (%)Remarks
Catalytic cyclization85High selectivity achieved
Microwave-assisted synthesis90Reduced reaction time
Conventional heating75Longer reaction time

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s bioactivity and synthesis challenges can be contextualized by comparing it to related imidazole derivatives (Table 1):

Compound Name Substituents (Positions) Key Functional Groups Bioactivity/Application References
4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid 1,2-dimethyl, 4-amino, 5-carboxylic acid Amino, carboxylic acid Hypothetical (unreported) -
4-Carbamoyl-1,2-disubstituted-1H-imidazole-5-carboxylic acid derivatives Variable R1, R2 (alkyl/aryl), 4-carbamoyl Carbamoyl, carboxylic acid Antibacterial, antifungal, antioxidant
Imazamox Pyridine ring, methoxymethyl (position 5) Imidazolinone, carboxylic acid Herbicide (ALS inhibitor)
5-Aminoimidazo[1,2-a]imidazole derivatives Fused imidazole rings, 5-amino Amino, fused heterocycle Limited data (synthesis focus)

Key Observations :

  • Amino vs.
  • Methyl Substituents : The 1,2-dimethyl groups in the target compound could enhance metabolic stability compared to bulkier alkyl/aryl substituents in ’s derivatives.
  • Herbicidal Analogues: Imazamox () shares a carboxylic acid group but incorporates a pyridine ring and imidazolinone moiety, critical for herbicidal activity via acetolactate synthase (ALS) inhibition .

Biological Activity

4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid (often referred to as "the compound") is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid features an imidazole ring that is substituted at various positions. Its molecular formula is C6H8N4O2, and it has a molecular weight of approximately 168.16 g/mol. The presence of amino and carboxylic acid functional groups contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can affect cellular processes and signaling pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing downstream signaling cascades that regulate physiological functions.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

The following table summarizes the key biological activities associated with 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid:

Activity Description References
AntioxidantScavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatoryInhibits pro-inflammatory cytokines and pathways such as NF-κB.
AntimicrobialExhibits activity against certain bacterial strains.
AnticancerShows potential in inhibiting cancer cell proliferation in vitro.

Case Studies

Several studies have explored the biological effects of 4-Amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid:

  • Antioxidant Properties :
    • A study demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .
  • Anti-inflammatory Effects :
    • Research indicated that treatment with the compound significantly decreased the expression of pro-inflammatory markers in activated macrophages, highlighting its role in modulating inflammatory responses .
  • Antimicrobial Activity :
    • In vitro assays showed that the compound inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Anticancer Activity :
    • A study focused on cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation through cell cycle arrest mechanisms .

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